An In-Depth Technical Guide to the Chemical Structure of (9Z)-Pentacosene
An In-Depth Technical Guide to the Chemical Structure of (9Z)-Pentacosene
This guide provides a comprehensive technical overview of the chemical structure of (9Z)-Pentacosene, a significant long-chain alkene with notable roles in chemical ecology. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its molecular architecture, the analytical methodologies for its characterization, and a robust protocol for its synthesis.
Core Molecular Identity and Physicochemical Properties
(9Z)-Pentacosene is a monounsaturated aliphatic hydrocarbon belonging to the alkene family. Its structure is defined by a 25-carbon chain with a single double bond located at the ninth carbon atom, exhibiting a cis or Z configuration.[1][2]
Nomenclature and Identifiers
A consistent and unambiguous identification of (9Z)-Pentacosene is crucial for scientific communication and data retrieval. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | (Z)-pentacos-9-ene | [1] |
| Synonyms | 9Z-Pentacosene, cis-9-Pentacosene, Z9:C25 | [1][3] |
| CAS Number | 51865-00-0 | [3] |
| Molecular Formula | C₂₅H₅₀ | [1][2] |
| Molecular Weight | 350.7 g/mol | [1] |
| SMILES | CCCCCCCCCCCCCCC/C=C\CCCCCCCC | [3] |
| InChI | InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- | [3] |
Physicochemical Characteristics
The physical properties of (9Z)-Pentacosene are largely dictated by its long, nonpolar alkyl chain.
| Property | Predicted/Typical Value | Rationale and Significance |
| Physical State | Solid at room temperature | Long-chain alkenes with more than 15 carbons are typically solids due to increased van der Waals forces. |
| Boiling Point | > 300 °C (estimated) | Boiling points of long-chain hydrocarbons increase with molecular weight. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | The nonpolar nature of the hydrocarbon chain prevents dissolution in polar solvents like water. |
Natural Occurrence and Biological Significance
(9Z)-Pentacosene is a well-documented cuticular hydrocarbon and insect sex pheromone.[3] It is found on the cuticle of various insect species, where it plays a crucial role in chemical communication, including mate recognition and attraction.[3] For instance, it is a known mating stimulant for the little house fly, Fannia canicularis.[3] Its presence in the natural world underscores the importance of its precise structural elucidation for studies in chemical ecology and the development of semiochemical-based pest management strategies.
Structural Elucidation: A Multi-faceted Analytical Approach
The unambiguous determination of the chemical structure of (9Z)-Pentacosene relies on a combination of modern analytical techniques. This integrated approach forms a self-validating system, where each method provides complementary information, leading to a confident structural assignment.
Caption: Workflow for the structural elucidation of (9Z)-Pentacosene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like (9Z)-Pentacosene, particularly from complex natural extracts.[4]
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Expertise & Experience: The choice of a non-polar capillary column (e.g., DB-5) is critical for achieving good separation of long-chain hydrocarbons.[2] The temperature program is designed to ensure elution of the high-boiling point analyte without thermal degradation. Electron impact (EI) ionization is standard for creating a reproducible fragmentation pattern.
-
Trustworthiness: The retention time of the analyte is compared against an authentic standard for initial identification. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a chemical fingerprint.
Expected Mass Spectrum of (9Z)-Pentacosene:
-
Molecular Ion (M⁺): A peak at m/z 350, corresponding to the molecular weight of C₂₅H₅₀.[1]
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Characteristic Fragmentation: Cleavage at the allylic positions (the C-C bonds adjacent to the double bond) is a dominant fragmentation pathway for alkenes, leading to the formation of resonance-stabilized carbocations. For (9Z)-Pentacosene, this would result in characteristic fragments. Further fragmentation occurs through the loss of successive alkyl radicals from the molecular ion.
Experimental Protocol: GC-MS Analysis of Cuticular Hydrocarbons
-
Sample Preparation:
-
For natural samples, perform a solvent extraction of the insect cuticle using a non-polar solvent like hexane.[5]
-
For synthetic samples, dissolve a small amount in hexane.
-
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive determination of the connectivity and stereochemistry of organic molecules.
-
Expertise & Experience: ¹H NMR provides information on the types of protons and their neighboring environments, while ¹³C NMR reveals the number of non-equivalent carbons. The Z-configuration of the double bond is confirmed by the coupling constant between the vinylic protons in the ¹H NMR spectrum.
-
Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, leaving no ambiguity in the structure.
Predicted NMR Data for (9Z)-Pentacosene:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Vinylic | ~5.3-5.4 | Multiplet | 2H | -CH=CH- |
| Allylic | ~2.0 | Multiplet | 4H | -CH₂-CH= |
| Aliphatic Chain | ~1.2-1.4 | Broad Multiplet | 38H | -(CH₂)₁₉- |
| Terminal Methyl | ~0.9 | Triplet | 6H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Vinylic | ~130 | -C=C- |
| Allylic | ~27 | -C-C= |
| Aliphatic Chain | ~22-32 | -(CH₂)₁₉- |
| Terminal Methyl | ~14 | -CH₃ |
Note: Predicted chemical shifts are based on general values for long-chain Z-alkenes.[6][7]
Stereoselective Synthesis of (9Z)-Pentacosene
The Wittig reaction is a robust and widely used method for the synthesis of alkenes with good control over the stereochemistry of the double bond. To achieve the desired Z-configuration for 9-pentacosene, a salt-free Wittig reaction is typically employed.[8]
Caption: General workflow for the synthesis of (9Z)-Pentacosene via the Wittig reaction.
Experimental Protocol: Synthesis of (9Z)-Pentacosene via Wittig Reaction
This protocol is adapted from established methods for the synthesis of long-chain Z-alkenes.[8]
-
Preparation of the Phosphonium Salt:
-
Reflux equimolar amounts of 1-bromohexadecane and triphenylphosphine in a suitable solvent (e.g., acetonitrile) to form hexadecyltriphenylphosphonium bromide.
-
-
Ylide Formation and Wittig Reaction:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the hexadecyltriphenylphosphonium bromide.
-
Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base such as sodium amide (NaNH₂) to generate the ylide in situ.
-
Slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF to the ylide solution, maintaining the temperature below -70 °C.
-
After the addition, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a non-polar solvent like hexane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the (9Z)-Pentacosene from the triphenylphosphine oxide byproduct.
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Conclusion
The chemical structure of (9Z)-Pentacosene is well-defined as a 25-carbon chain with a cis-double bond at the ninth position. Its role as an insect pheromone makes its accurate structural characterization and synthesis of paramount importance for various scientific disciplines. The integrated use of GC-MS and NMR spectroscopy provides a robust framework for its identification and structural confirmation. Furthermore, the Wittig reaction offers a reliable method for its stereoselective synthesis, enabling further research into its biological functions and potential applications.
References
- Uebel, E.C., Schwarz, M., Sonnet, P.E., et al. (1978). Evaluation of the mating stimulant pheromones of Fannia canicularis, F. pusio, and F. femoralis as attractants. Florida Entomologist, 61(3), 139-143.
-
NIST Chemistry WebBook. (Z)-9-pentacosene. [Link]
- BenchChem. (2025). Application Note: 13C NMR Analysis of Long-Chain Alkenes.
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
- BenchChem. (2025). Technical Support Center: Synthesis of (Z)-9-Tricosene via Wittig Reaction.
- Bagnères, A. G., & Morgan, E. D. (1991). A simple method for analysis of insect cuticular hydrocarbons. Journal of Chemical Ecology, 17(10), 2053-2063.
- Moore, H. E., Adam, C. D., & Drijfhout, F. P. (2013). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies.
- Peck, G., & McQuate, G. T. (2018). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. Journal of Medical Entomology, 55(4), 868-874.
-
PubChem. (n.d.). 9Z-Pentacosene. National Center for Biotechnology Information. [Link]
Sources
- 1. 9Z-Pentacosene | C25H50 | CID 14159395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-9-pentacosene [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
